3-Methylcyclobutane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclobutane-1,2-dicarboxylic acid is an organic compound featuring a cyclobutane ring substituted with a methyl group and two carboxylic acid groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclobutane-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 3-methylcyclobutane-1-carboxylic acid derivatives can be performed using ring-closing metathesis (RCM) reactions . Another method involves the photodimerization of trans-cinnamic acid derivatives to form cyclobutane rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Methylcyclobutane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Methylcyclobutane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: Lacks the methyl group at the 3-position.
3-Methylcyclobutane-1-carboxylic acid: Contains only one carboxylic acid group.
Cyclopropane-1,2-dicarboxylic acid: Features a smaller cyclopropane ring instead of cyclobutane.
Uniqueness
3-Methylcyclobutane-1,2-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on a cyclobutane ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73805-88-6 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3-methylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-3-2-4(6(8)9)5(3)7(10)11/h3-5H,2H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
WCWSAVMUIXLDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.